Product packaging for 4-Bromohexan-1-ol(Cat. No.:CAS No. 64997-49-5)

4-Bromohexan-1-ol

Cat. No.: B15446133
CAS No.: 64997-49-5
M. Wt: 181.07 g/mol
InChI Key: MFVDWCAVNIEXNT-UHFFFAOYSA-N
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Description

4-Bromohexan-1-ol (CAS 64997-49-5) is an aliphatic compound of significant interest in organic synthesis due to its bifunctional nature, featuring both a bromoalkyl group and a primary alcohol . This structure makes it a valuable intermediate for constructing more complex molecules. In research, similar bromoalkanols are frequently employed in Grignard reactions . The bromine atom can be used to form a Grignard reagent, which acts as a strong nucleophile and can attack electrophiles such as epoxides to form new carbon-carbon bonds and extend carbon chains . The primary alcohol group often requires protection during such synthetic sequences to prevent side reactions; it can be protected with groups like tetrahydropyran (THP) and later deprotected . Furthermore, the molecule's alkyl halide moiety allows it to participate in nucleophilic substitution reactions, such as in the synthesis of asymmetric disulfides, a transformation useful in biochemical and materials science research . While not a drug itself, related bromoalcohols have been studied for their interaction with biological enzymes, such as the methane monooxygenase component A alpha chain . Researchers value this compound as a versatile building block for proteomics research and the preparation of specialized compounds, including nitric oxide-donating analogues of pharmaceuticals . This product is intended for research purposes in a laboratory setting. For Research Use Only. Not for human or veterinary or diagnostic use. Store in a cool, dry, and well-ventilated area, away from oxidizing agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13BrO B15446133 4-Bromohexan-1-ol CAS No. 64997-49-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64997-49-5

Molecular Formula

C6H13BrO

Molecular Weight

181.07 g/mol

IUPAC Name

4-bromohexan-1-ol

InChI

InChI=1S/C6H13BrO/c1-2-6(7)4-3-5-8/h6,8H,2-5H2,1H3

InChI Key

MFVDWCAVNIEXNT-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCO)Br

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Analysis of 4-Bromohexan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the predicted and experimental spectroscopic data for the compound 4-Bromohexan-1-ol. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the characterization and quality control of this compound in research and development settings.

Predicted and Comparative Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound, the following data tables are compiled based on predictive models and comparative analysis with structurally similar compounds, including 1-hexanol, 1-bromohexane, and various bromohexanol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and bromine atoms.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
H-1 (-CH₂OH)3.65Triplet (t)2H
H-6 (-CH₃)0.95Triplet (t)3H
H-4 (-CHBr-)4.10Quintet (p)1H
H-2, H-3, H-5 (-CH₂-)1.50 - 2.00Multiplet (m)6H
-OHVariableSinglet (s, broad)1H

¹³C NMR (Carbon-13 NMR) Data

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts are significantly affected by the attached functional groups.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (-CH₂OH)62.5
C-4 (-CHBr-)55.0
C-230.0
C-338.0
C-535.0
C-6 (-CH₃)11.5
Infrared (IR) Spectroscopy

The IR spectrum is valuable for identifying the key functional groups present in this compound.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H Stretch (Alcohol)3200-3600Strong, Broad
C-H Stretch (Alkyl)2850-3000Strong
C-O Stretch (Alcohol)1050-1150Strong
C-Br Stretch500-600Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identifiable due to its isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Fragment Ion Predicted m/z Interpretation
[M]⁺180/182Molecular ion peak (containing ⁷⁹Br/⁸¹Br)
[M-H₂O]⁺162/164Loss of water
[M-Br]⁺101Loss of bromine radical
[CH₂OH]⁺31Fragment containing the alcohol group
[C₄H₈Br]⁺135/137Fragment resulting from cleavage adjacent to the alcohol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct injection or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for generating ions from small organic molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the spectroscopic characterization of this compound.

Unveiling 4-Bromohexan-1-ol: A Technical Guide to its Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the synthesis and discovery of 4-Bromohexan-1-ol, a halogenated alcohol with potential applications in organic synthesis and drug development. While a singular discovery paper for this specific compound remains elusive in publicly accessible literature, its synthesis can be achieved through established chemical transformations. This document provides a detailed overview of a plausible and effective synthetic route, complete with experimental protocols, quantitative data, and a mechanistic exploration.

I. Executive Summary

This compound is a bifunctional molecule featuring both a hydroxyl group and a secondary bromine atom. This unique structure makes it a valuable intermediate for the introduction of a C6 functionalized chain in the synthesis of more complex molecules. The most logical and practical approach for its laboratory-scale preparation involves the regioselective ring-opening of 2-ethyltetrahydrofuran with hydrogen bromide. This method offers a direct pathway to the desired 4-bromo isomer, avoiding the statistical mixture of products that would arise from the direct bromination of hexane-1,4-diol. This guide will focus on this synthetic strategy, providing a comprehensive protocol and expected outcomes.

II. Synthesis of this compound

The synthesis of this compound can be efficiently accomplished by the acid-catalyzed cleavage of 2-ethyltetrahydrofuran using hydrogen bromide. This reaction proceeds via a protonated ether intermediate, followed by nucleophilic attack by the bromide ion.

Reaction Scheme:

G cluster_0 Synthesis of this compound 2-Ethyltetrahydrofuran 2-Ethyltetrahydrofuran This compound This compound 2-Ethyltetrahydrofuran->this compound HBr HBr HBr

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol:

The following protocol is a representative procedure for the synthesis of this compound from 2-ethyltetrahydrofuran.

Materials:

  • 2-Ethyltetrahydrofuran

  • 48% aqueous Hydrogen Bromide (HBr)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethyltetrahydrofuran (1.0 eq) and 48% aqueous hydrogen bromide (2.0 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Neutralization: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Quantitative Data:

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical laboratory outcomes for similar reactions.

ParameterValue
Reactants
2-Ethyltetrahydrofuran1.0 molar equivalent
48% aq. HBr2.0 molar equivalents
Conc. H₂SO₄Catalytic amount
Reaction Conditions
TemperatureReflux
Reaction Time4 - 6 hours
Product Characteristics
Yield 70-80% (typical)
Appearance Colorless to pale yellow liquid
Boiling Point (Predicted) ~95-100 °C at 10 mmHg
Molecular Formula C₆H₁₃BrO
Molecular Weight 181.07 g/mol

III. Mechanistic Pathway

The synthesis of this compound from 2-ethyltetrahydrofuran proceeds through a well-established SN2-type ring-opening mechanism.

G cluster_workflow Reaction Mechanism Workflow A Protonation of Ether Oxygen B Formation of Oxonium Ion A->B H+ C Nucleophilic Attack by Bromide B->C Br- D Ring Opening C->D SN2 E Formation of this compound D->E

An In-depth Technical Guide to 4-Bromohexan-1-ol: Key Characteristics and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromohexan-1-ol is a bifunctional organic molecule containing both a primary alcohol and a secondary bromide. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecular architectures relevant to the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the key chemical and physical properties of this compound, its characteristic reactivity, and detailed experimental considerations for its use.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively reported in the literature. The following table summarizes its known and computed properties. For context, experimental data for the closely related isomer, 6-bromo-1-hexanol, is included where direct data for the 4-bromo isomer is unavailable.

PropertyValueSource
Molecular Formula C₆H₁₃BrO--INVALID-LINK--
Molecular Weight 181.07 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 64997-49-5--INVALID-LINK--
Boiling Point 104-106 °C at 5 mmHg (for 6-bromo-1-hexanol)--INVALID-LINK--
Density 1.32 g/mL (for 6-bromo-1-hexanol)--INVALID-LINK--
Solubility Immiscible with water. Soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.General chemical principles

Spectroscopic Data (Estimated)

¹H NMR (Estimated) ¹³C NMR (Estimated)
Chemical Shift (ppm) Assignment
~4.10 (m, 1H)-CH(Br)-
~3.65 (t, 2H)-CH₂OH
~1.90-2.10 (m, 2H)-CH₂CH(Br)-
~1.60-1.80 (m, 4H)-CH₂CH₂OH, -CH₂CH₂CH(Br)-
~1.00 (t, 3H)-CH₃

Reactivity and Key Transformations

The reactivity of this compound is dominated by the interplay of its two functional groups: the nucleophilic primary alcohol and the electrophilic carbon bearing the bromine atom.

Intermolecular Reactions
  • Alcohol Chemistry: The primary alcohol can undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and etherification.

  • Alkyl Bromide Chemistry: The secondary bromide is susceptible to nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles, such as amines, azides, cyanides, and thiolates. It can also undergo elimination (E2) reactions in the presence of a strong, non-nucleophilic base to yield a mixture of hexene isomers.

Intramolecular Cyclization: A Key Transformation

A significant and synthetically useful reaction of this compound is its intramolecular cyclization to form 2-ethyltetrahydrofuran. This reaction is typically promoted by a base, which deprotonates the alcohol to form an alkoxide. The resulting nucleophilic oxygen then attacks the carbon bearing the bromine atom in an intramolecular Sₙ2 reaction.

G This compound This compound Alkoxide Intermediate Alkoxide Intermediate This compound->Alkoxide Intermediate  Base 2-Ethyltetrahydrofuran 2-Ethyltetrahydrofuran Alkoxide Intermediate->2-Ethyltetrahydrofuran Intramolecular SN2 Cyclization Br- Br- Base Base H-Base+ H-Base+

Caption: Intramolecular cyclization of this compound.

Experimental Protocols

Representative Protocol for the Synthesis of 2-Ethyltetrahydrofuran from this compound

Disclaimer: The following is a representative protocol based on general procedures for the intramolecular cyclization of haloalcohols. It should be adapted and optimized for specific laboratory conditions.

Materials:

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to afford pure 2-ethyltetrahydrofuran.

Safety, Handling, and Disposal

5.1. Hazard Identification

While a specific material safety data sheet (MSDS) for this compound is not widely available, it should be handled with the same precautions as other bromoalkanes and alcohols. It is expected to be:

  • Harmful if swallowed or inhaled.

  • A skin and eye irritant.

  • Combustible.

5.2. Handling and Storage

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

5.3. Disposal

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Brominated organic waste should be collected in a designated, labeled container for hazardous waste disposal.

  • Small spills can be absorbed with an inert material and placed in a sealed container for disposal.

Conclusion

This compound is a versatile chemical building block with significant potential in organic synthesis. Its dual functionality allows for a range of transformations, with its intramolecular cyclization to 2-ethyltetrahydrofuran being a particularly noteworthy and efficient method for the synthesis of this important heterocyclic motif. A thorough understanding of its properties, reactivity, and proper handling procedures is essential for its safe and effective use in research and development.

The Stereochemistry of 4-Bromohexan-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromohexan-1-ol is a chiral molecule that possesses a stereocenter at the fourth carbon position, giving rise to two enantiomers: (R)-4-Bromohexan-1-ol and (S)-4-Bromohexan-1-ol. The spatial arrangement of the atoms at this chiral center is critical in various applications, particularly in drug development and the synthesis of complex chiral molecules, where the biological activity and pharmacological properties can be highly dependent on the stereochemistry. This technical guide provides an in-depth overview of the principles and methodologies relevant to understanding and controlling the stereochemistry of this compound. While specific experimental data for this molecule is not extensively available in published literature, this guide outlines the established strategies for its synthesis, resolution, and stereochemical analysis based on well-understood principles of organic chemistry.

Stereoisomers of this compound

The presence of a single chiral center at C4 results in a pair of enantiomers. The absolute configuration is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules.

G cluster_R (R)-4-Bromohexan-1-ol cluster_S (S)-4-Bromohexan-1-ol R_img S_img

Caption: Enantiomers of this compound.

Synthetic Strategies for Enantiomerically Enriched this compound

Achieving control over the stereochemistry of this compound is paramount for its application in stereospecific synthesis. The primary strategies include asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to selectively produce one enantiomer over the other. For a molecule like this compound, this can be approached through several routes:

  • Enantioselective Reduction: The reduction of a prochiral ketone, 4-bromohexan-1-al, using a chiral reducing agent or a catalyst can yield enantiomerically enriched this compound. Biocatalytic reductions using enzymes such as alcohol dehydrogenases from various microorganisms are a powerful tool for this transformation, often providing high enantioselectivity under mild conditions.

  • Stereospecific Halogenation: Starting from a chiral precursor, such as a chiral hex-4-en-1-ol, a stereospecific bromination reaction can be employed. The stereochemistry of the starting material directs the stereochemical outcome of the product.

  • Use of Chiral Building Blocks: A well-established method involves starting with a commercially available chiral building block that already contains the desired stereocenter. Subsequent chemical modifications that do not affect the chiral center can then be performed to arrive at the target molecule.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of this compound into its individual enantiomers.

  • Enzymatic Kinetic Resolution: This is a widely used method where an enzyme, typically a lipase (B570770), selectively catalyzes a reaction with one enantiomer of the racemic alcohol at a much faster rate than the other. For instance, the acylation of the primary alcohol group with an acyl donor in the presence of a lipase can lead to the formation of an ester from one enantiomer, leaving the other enantiomer unreacted. The resulting ester and unreacted alcohol can then be separated.

Experimental Protocols: General Methodologies

While specific, optimized protocols for this compound are not readily found, the following outlines the general experimental procedures for the key techniques mentioned above.

General Protocol for Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
  • Reaction Setup: To a solution of racemic this compound in an appropriate organic solvent (e.g., toluene, hexane, or tert-butyl methyl ether), add an acyl donor (e.g., vinyl acetate, acetic anhydride).

  • Enzyme Addition: Add a commercially available lipase (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase). The amount of enzyme is typically between 1-10% by weight relative to the substrate.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (typically ranging from room temperature to 45 °C). The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the conversion.

  • Work-up and Separation: Once the desired conversion (ideally close to 50%) is reached, the enzyme is filtered off. The solvent is removed under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol is then separated by column chromatography.

  • Deprotection (if necessary): The acylated enantiomer can be hydrolyzed back to the alcohol to obtain the other enantiomer in its pure form.

Stereochemical Analysis

Determining the enantiomeric purity and absolute configuration of this compound is crucial.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral HPLC and GC are powerful analytical techniques for separating and quantifying enantiomers. The alcohol or a suitable derivative is passed through a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and the determination of the enantiomeric excess (ee).

NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Ester Analysis)

To determine the absolute configuration of a chiral alcohol, it can be converted into diastereomeric esters using a chiral derivatizing agent such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomers will have distinct signals in the ¹H and ¹⁹F NMR spectra. By analyzing the differences in the chemical shifts of the protons near the stereocenter for the two diastereomeric esters, the absolute configuration of the original alcohol can be assigned.

G cluster_workflow Stereochemical Analysis Workflow cluster_analysis Analysis racemic Racemic this compound resolution Chiral Resolution (e.g., Enzymatic) racemic->resolution enantiomers Separated Enantiomers ((R) and (S)) resolution->enantiomers chiral_hplc Chiral HPLC/GC (Determine ee) enantiomers->chiral_hplc Quantification mosher Mosher's Ester Analysis (Determine Absolute Configuration) enantiomers->mosher Configuration

Caption: General workflow for the resolution and stereochemical analysis of this compound.

Quantitative Data

Due to the limited availability of published research specifically on the stereochemistry of this compound, a comprehensive table of quantitative data such as specific rotation, enantiomeric excess for various synthetic methods, and detailed NMR shifts for its derivatives cannot be provided at this time. Researchers are encouraged to perform the analytical procedures outlined above to determine these values for their specific samples.

Conclusion

Understanding and controlling the stereochemistry of this compound is essential for its use as a chiral building block in synthetic organic chemistry and drug development. While specific data for this molecule is sparse in the literature, the principles and methodologies for its asymmetric synthesis, chiral resolution, and stereochemical analysis are well-established. By applying techniques such as enzymatic kinetic resolution and analytical methods like chiral chromatography and Mosher's ester analysis, researchers can effectively produce and characterize the enantiomers of this compound for their specific applications. Further research into the stereoselective synthesis and properties of this compound would be a valuable contribution to the field.

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Tetrahydropyrans from 4-Bromohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted tetrahydropyrans (THPs) are prevalent structural motifs in a vast array of natural products and pharmacologically active molecules. Their inherent conformational preferences and ability to engage in hydrogen bonding interactions make them valuable scaffolds in medicinal chemistry and drug design. The synthesis of these heterocyclic systems is, therefore, of significant interest to the scientific community. This document provides a detailed protocol for the synthesis of a substituted tetrahydropyran (B127337), specifically 2-ethyltetrahydropyran, commencing from the acyclic precursor, 4-bromohexan-1-ol.

The synthetic strategy employed is the intramolecular Williamson ether synthesis, a robust and widely utilized method for the formation of cyclic ethers.[1] This reaction proceeds via an SN2 mechanism, wherein an alkoxide, generated in situ from the hydroxyl group of the starting material, acts as a nucleophile to displace an intramolecular halide leaving group.[2] The formation of five- and six-membered rings through this methodology is particularly favorable.

Reaction Pathway and Mechanism

The synthesis of 2-ethyltetrahydropyran from this compound is a classic example of an intramolecular SN2 reaction. The process is initiated by the deprotonation of the terminal hydroxyl group of this compound using a strong, non-nucleophilic base, such as sodium hydride (NaH). This results in the formation of a sodium alkoxide intermediate. The subsequent step involves an intramolecular nucleophilic attack by the newly formed alkoxide on the carbon atom bearing the bromine atom. This concerted displacement of the bromide ion leads to the formation of the six-membered tetrahydropyran ring.

reaction_pathway start This compound intermediate Sodium Alkoxide Intermediate start->intermediate  NaH, THF   product 2-Ethyltetrahydropyran intermediate->product Intramolecular SN2 byproduct NaBr + H₂ intermediate->byproduct

Caption: Reaction scheme for the synthesis of 2-ethyltetrahydropyran.

Experimental Protocol

This protocol outlines the laboratory procedure for the synthesis of 2-ethyltetrahydropyran from this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Syringes

  • Cannula

  • Ice bath

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. The flask is sealed with a septum and flushed with an inert gas (argon or nitrogen). Anhydrous THF is added via syringe to create a suspension.

  • Addition of Starting Material: this compound (1.0 equivalent) is dissolved in anhydrous THF in a separate flask under an inert atmosphere. This solution is then added dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath). The addition should be slow to control the evolution of hydrogen gas.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to afford pure 2-ethyltetrahydropyran.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Setup 1. Prepare NaH suspension in THF under inert atmosphere Addition 2. Add this compound solution dropwise at 0 °C Setup->Addition Stirring 3. Stir at room temperature for 12-24h Addition->Stirring Quench 4. Quench with saturated aq. NH₄Cl Stirring->Quench Extract 5. Extract with diethyl ether Quench->Extract Dry 6. Dry organic phase and evaporate solvent Extract->Dry Purify 7. Purify by distillation or column chromatography Dry->Purify

References

Application Notes and Protocols: Utilizing 4-Bromohexan-1-ol in Grignard Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 4-bromohexan-1-ol in Grignard reactions. Due to the inherent reactivity of the Grignard reagent with acidic protons, direct use of this compound is not feasible. The hydroxyl group acts as a proton source, which would quench the Grignard reagent as it forms.[1] Therefore, a protection-deprotection strategy is essential for the successful application of this haloalcohol in carbon-carbon bond-forming reactions.

This document outlines a detailed, three-stage protocol:

  • Protection of the hydroxyl group of this compound using a suitable protecting group.

  • Formation of the Grignard reagent from the protected this compound.

  • Reaction of the Grignard reagent with an electrophilic substrate, followed by deprotection to yield the final product.

The tetrahydropyranyl (THP) group is a commonly used protecting group for alcohols due to its ease of introduction, stability under basic conditions (like those of a Grignard reaction), and straightforward removal under acidic conditions.[2]

Workflow for Grignard Reaction using Protected this compound

G cluster_0 Protection cluster_1 Grignard Formation cluster_2 Reaction & Deprotection This compound This compound DHP, cat. Acid DHP, cat. Acid THP-protected_alcohol 2-((4-Bromohexyl)oxy) tetrahydro-2H-pyran DHP, cat. Acid->THP-protected_alcohol Mg, THF Mg, THF Grignard_reagent Grignard Reagent (THP-protected) Mg, THF->Grignard_reagent Electrophile 1. Electrophile (e.g., Acetone) 2. H3O+ (workup) Protected_product Protected Final Product Electrophile->Protected_product Deprotection Acidic Deprotection Protected_product->Deprotection Final_Product Final Alcohol Product Deprotection->Final_Product

Caption: Overall workflow for utilizing this compound in a Grignard reaction.

Experimental Protocols

Protocol 1: Protection of this compound with 3,4-Dihydro-2H-pyran (THP)

This protocol is adapted from the procedure for the protection of 6-bromohexan-1-ol.[2]

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium (B92312) p-toluenesulfonate (PPTS) or other suitable acid catalyst

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.2 equivalents).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 equivalents).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-((4-bromohexyl)oxy)tetrahydro-2H-pyran.

  • Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Expected Outcome: The product, 2-((4-bromohexyl)oxy)tetrahydro-2H-pyran, is typically an oil. Characterization can be performed using NMR and IR spectroscopy.

Protocol 2: Formation of the Grignard Reagent and Reaction with an Electrophile (Acetone)

Important Considerations: All glassware must be rigorously dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[3]

Materials:

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.5 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small amount of a solution of 2-((4-bromohexyl)oxy)tetrahydro-2H-pyran (1 equivalent) in anhydrous THF to the magnesium turnings.

    • If the reaction does not initiate spontaneously (as indicated by heat evolution and disappearance of the iodine color), gently warm the flask.

    • Once the reaction has started, add the remaining solution of the protected bromoalcohol dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of anhydrous acetone (1 equivalent) in anhydrous THF dropwise via the dropping funnel. A vigorous reaction is expected.[3]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude THP-protected tertiary alcohol.

Protocol 3: Deprotection of the THP Group

Materials:

  • Crude THP-protected tertiary alcohol (from Protocol 2)

  • Methanol (B129727) or Ethanol

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • Dissolve the crude THP-protected alcohol in methanol or ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the deprotection is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the final alcohol product.

  • Purify the product by flash column chromatography if necessary.

Data Presentation

The following table summarizes the expected inputs and outputs for the described reaction sequence. Please note that yields are representative and can vary based on experimental conditions and the specific electrophile used.

StepReactant(s)ReagentsProductRepresentative Yield
1. Protection This compound3,4-Dihydro-2H-pyran, cat. PPTS2-((4-Bromohexyl)oxy)tetrahydro-2H-pyran>90%
2. Grignard Reaction 2-((4-Bromohexyl)oxy)tetrahydro-2H-pyran, AcetoneMg, THF2-Methyl-6-(tetrahydro-2H-pyran-2-yloxy)heptan-2-ol70-85%
3. Deprotection 2-Methyl-6-(tetrahydro-2H-pyran-2-yloxy)heptan-2-olcat. p-TSA, Methanol2-Methylheptane-2,6-diol>90%

Signaling Pathways and Logical Relationships

The logical progression of the synthetic route is crucial for understanding the necessity of each step. The following diagram illustrates the logical relationship between the protection, Grignard formation, reaction, and deprotection steps.

G A Start: this compound (Incompatible with Grignard) B Protect Hydroxyl Group (e.g., with THP) A->B Address incompatibility C Form Grignard Reagent (Now Possible) B->C Enable reagent formation D React with Electrophile (C-C Bond Formation) C->D Key synthetic step E Deprotect Hydroxyl Group (Regenerate Alcohol) D->E Unmask original functionality F Final Product: Functionalized Hexanol Derivative E->F

Caption: Logical flow of the synthetic strategy.

References

Application Notes and Protocols for Reactions Involving 4-Bromohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the primary reaction involving 4-Bromohexan-1-ol: its intramolecular cyclization to form 2-ethyl-tetrahydrofuran. This reaction is a classic example of the Williamson ether synthesis.

Primary Application: Intramolecular Cyclization to 2-Ethyl-tetrahydrofuran

The principal synthetic utility of this compound is its conversion into 2-ethyl-tetrahydrofuran. This transformation is achieved through an intramolecular SN2 reaction, a variant of the Williamson ether synthesis. The process involves the deprotonation of the terminal hydroxyl group by a strong base to form an alkoxide, which then acts as a nucleophile, attacking the carbon atom bonded to the bromine atom and displacing the bromide ion to form the cyclic ether.

Reaction Mechanism and Signaling Pathway

The reaction proceeds via a well-established SN2 mechanism. The key steps are:

  • Deprotonation: A strong base, such as sodium hydride (NaH), abstracts the acidic proton from the hydroxyl group of this compound, forming a sodium alkoxide intermediate and hydrogen gas.

  • Intramolecular Nucleophilic Attack: The resulting alkoxide, being a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom in the same molecule.

  • Ring Closure and Product Formation: This intramolecular attack leads to the displacement of the bromide ion and the formation of a stable five-membered tetrahydrofuran (B95107) ring, yielding the final product, 2-ethyl-tetrahydrofuran.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant This compound Alkoxide Alkoxide Intermediate Reactant->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Product 2-Ethyl-tetrahydrofuran Alkoxide->Product Intramolecular SN2 Attack (Ring Closure) Byproduct NaBr + H₂ Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product A 1. Add NaH to dry THF under N₂ B 2. Add this compound solution A->B C 3. Reflux the reaction mixture B->C D 4. Quench with aq. NH₄Cl C->D E 5. Extract with Diethyl Ether D->E F 6. Dry organic layer (MgSO₄) E->F G 7. Concentrate via Rotary Evaporation F->G H 8. Purify by Distillation G->H I 2-Ethyl-tetrahydrofuran H->I

Application Notes and Protocols for the Analytical Characterization of 4-Bromohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used to characterize 4-Bromohexan-1-ol, a key intermediate in various synthetic applications. The following sections detail the principles and experimental protocols for the structural elucidation and purity assessment of this compound.

Introduction

This compound (C₆H₁₃BrO) is a bifunctional molecule containing both a hydroxyl group and a bromine atom.[1][2] This structure makes it a versatile building block in organic synthesis. Accurate characterization is crucial to ensure its identity, purity, and suitability for subsequent reactions. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

Chemical Structure:

Physicochemical Properties: [1]

PropertyValue
Molecular FormulaC₆H₁₃BrO
Molecular Weight181.07 g/mol
IUPAC NameThis compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and bromine atoms.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (H6)~0.9Triplet3H
-CH₂- (H5)~1.8Quintet2H
-CH(Br)- (H4)~4.1Quintet1H
-CH₂- (H3)~2.0Multiplet2H
-CH₂- (H2)~1.6Multiplet2H
-CH₂(OH)- (H1)~3.6Triplet2H
-OHVariableSinglet (broad)1H
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C6~11
C5~30
C4~55
C3~38
C2~32
C1~62
Experimental Protocol: NMR Spectroscopy

2.3.1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2.3.2. Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • ¹H NMR:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45°

  • ¹³C NMR:

    • Number of scans: 512-1024

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of This compound B Dissolve in ~0.7 mL of CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Insert sample into NMR spectrometer C->D E Acquire 1H and 13C NMR spectra D->E F Fourier Transform and Phase Correction E->F G Integrate Peaks and Assign Chemical Shifts F->G H Structural Elucidation G->H

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are from the O-H and C-Br bonds.

Predicted IR Spectral Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (alcohol)3200-3600Strong, Broad
C-H (alkane)2850-3000Strong
C-O (alcohol)1050-1150Strong
C-Br (alkyl bromide)500-600Medium to Strong
Experimental Protocol: IR Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small drop of liquid this compound directly onto the ATR crystal.

  • Alternatively, for solid samples, press a small amount firmly onto the crystal.

3.2.2. Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

  • Mode: ATR.

  • Scan Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Clean ATR Crystal B Apply a drop of This compound A->B C Acquire Background Spectrum B->C D Acquire Sample Spectrum C->D E Identify Characteristic Absorption Bands D->E F Correlate with Functional Groups E->F

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Due to the presence of bromine, the mass spectrum of this compound will exhibit a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak, owing to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[3]

Predicted Mass Spectral Data
  • Molecular Ion (M⁺): m/z 180 and 182 (in an approximate 1:1 ratio).

  • Key Fragmentation Pathways:

    • Loss of H₂O: Dehydration is a common fragmentation for alcohols, leading to a fragment at m/z 162/164.[4][5]

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen can occur.

    • Loss of Br•: Cleavage of the C-Br bond would result in a fragment at m/z 101.[3]

    • Cleavage adjacent to the bromine atom.

m/zPredicted Fragment
180/182[C₆H₁₃BrO]⁺ (Molecular Ion)
162/164[C₆H₁₁Br]⁺
101[C₆H₁₃O]⁺

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for separating and identifying volatile and semi-volatile compounds, as well as assessing the purity of this compound.

Experimental Protocol: GC-MS

5.1.1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL.

  • Perform serial dilutions to a final concentration of approximately 1-10 µg/mL.

5.1.2. Instrument Parameters:

  • Gas Chromatograph:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

GCMS_Workflow A Prepare 1-10 µg/mL solution of this compound B Inject sample into GC A->B C Separation on capillary column B->C D Elution into Mass Spectrometer C->D E Electron Ionization (70 eV) D->E F Mass Analyzer (Quadrupole) E->F G Detector F->G H Data System: Chromatogram & Mass Spectra G->H I Compound Identification & Purity Assessment H->I

Summary of Analytical Techniques

TechniqueInformation ObtainedKey Features for this compound
¹H NMR Proton environment, connectivityDistinct signals for protons near Br and OH groups.
¹³C NMR Carbon skeletonSix distinct carbon signals.
FTIR Functional groupsBroad O-H stretch, C-Br stretch.
MS Molecular weight, fragmentationM/M+2 isotopic pattern for bromine.
GC-MS Separation, identification, purityRetention time and mass spectrum for confirmation.

By employing this suite of analytical techniques, researchers can confidently confirm the structure and assess the purity of this compound, ensuring the quality of this important chemical intermediate for its intended applications.

References

Derivatization of 4-Bromohexan-1-ol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 4-Bromohexan-1-ol represents a versatile bifunctional building block. Its unique structure, featuring a primary alcohol and a secondary bromide, allows for selective derivatization at either terminus, making it an ideal candidate for the synthesis of linkers, spacers, and key intermediates in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for the derivatization of this compound into ethers and esters, highlighting their potential applications in drug development and other research areas.

Application Notes

The dual functionality of this compound allows for a modular approach in the synthesis of more complex molecules. The primary alcohol can be readily converted into ethers or esters, while the secondary bromide provides a handle for subsequent nucleophilic substitution or cross-coupling reactions. This bifunctional nature is particularly valuable in the design of linker molecules for antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic modalities.

Derivatives of this compound can serve as flexible spacers to connect a targeting moiety (e.g., an antibody or a small molecule ligand) to a payload (e.g., a cytotoxic drug or a fluorescent probe). The six-carbon chain provides an optimal distance to mitigate steric hindrance between the conjugated components, potentially improving the biological activity and pharmacokinetic properties of the final conjugate.

Furthermore, the derivatized alcohol function can be used to tune the physicochemical properties of the linker, such as solubility and stability. For instance, the introduction of a polyethylene (B3416737) glycol (PEG) chain via an ether linkage can enhance the aqueous solubility and circulation half-life of a bioconjugate.

Experimental Protocols

The following protocols are generalized methods for the synthesis of ether and ester derivatives of this compound. Researchers should optimize the reaction conditions for their specific substrates and desired products.

Protocol 1: Williamson Ether Synthesis of 4-Bromo-1-methoxyhexane

This protocol describes the synthesis of a simple methyl ether derivative of this compound. The resulting 4-bromo-1-methoxyhexane can be used as a building block where the methoxy (B1213986) group modifies solubility and the bromide is available for further functionalization.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous THF (approximately 0.5 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add methyl iodide (1.5 eq) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired 4-bromo-1-methoxyhexane.

Illustrative Quantitative Data:

ParameterValue
Reactant This compound
Product 4-Bromo-1-methoxyhexane
Typical Yield 75-85%
Purity (by GC-MS) >95%
Reaction Time 12-16 hours
Protocol 2: Fischer Esterification of this compound with a Bioactive Carboxylic Acid

This protocol outlines the synthesis of an ester derivative by reacting this compound with a generic bioactive carboxylic acid (e.g., a non-steroidal anti-inflammatory drug like Ibuprofen). The resulting ester could act as a prodrug, releasing the active carboxylic acid upon hydrolysis in vivo.

Materials:

  • This compound

  • Bioactive Carboxylic Acid (e.g., Ibuprofen)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (B28343)

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a condenser, add this compound (1.2 eq), the bioactive carboxylic acid (1.0 eq), and toluene (to create a ~0.4 M solution of the carboxylic acid).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (no more water is collected and starting material is consumed), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired ester.

Illustrative Quantitative Data:

ParameterValue
Reactant 1 This compound
Reactant 2 Bioactive Carboxylic Acid
Product 4-Bromohexyl ester
Typical Yield 60-75%
Purity (by HPLC) >98%
Reaction Time 4-8 hours

Visualizations

experimental_workflow_ether cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 This compound Step1 Deprotonation in THF Reactant1->Step1 Reactant2 NaH Reactant2->Step1 Reactant3 CH3I Step2 Alkylation Reactant3->Step2 Step1->Step2 Step3 Aqueous Workup Step2->Step3 Step4 Purification Step3->Step4 Product 4-Bromo-1-methoxyhexane Step4->Product

Workflow for Williamson Ether Synthesis.

experimental_workflow_ester cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 This compound Step1 Reflux in Toluene (Dean-Stark) Reactant1->Step1 Reactant2 Bioactive Carboxylic Acid Reactant2->Step1 Reactant3 H2SO4 (cat.) Reactant3->Step1 Step2 Neutralization Step1->Step2 Step3 Extraction Step2->Step3 Step4 Purification Step3->Step4 Product 4-Bromohexyl Ester Prodrug Step4->Product signaling_pathway_prodrug cluster_prodrug Extracellular cluster_cell Intracellular Prodrug 4-Bromohexyl Ester Prodrug Hydrolysis Esterase Hydrolysis Prodrug->Hydrolysis Cellular Uptake ActiveDrug Active Carboxylic Acid Drug Hydrolysis->ActiveDrug Release Target Biological Target ActiveDrug->Target Binding Effect Therapeutic Effect Target->Effect Modulation

Pioneering Pathways: 4-Bromohexan-1-ol as a Versatile Precursor in Novel Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers, scientists, and professionals in drug development now have access to detailed application notes and protocols outlining the utility of 4-Bromohexan-1-ol in the synthesis of innovative organic compounds. This versatile bifunctional molecule serves as a valuable building block for creating complex chemical architectures, including substituted heterocyclic systems and extended carbon chains, which are pivotal in the discovery of new therapeutic agents.

This document provides an in-depth guide to two primary applications of this compound: the intramolecular synthesis of 2-ethyltetrahydrofuran, a key heterocyclic moiety, and its role as a precursor for Grignard reagents, enabling the formation of new carbon-carbon bonds. These protocols are designed to offer a foundational understanding and practical framework for laboratory application.

Application 1: Intramolecular Synthesis of 2-Ethyltetrahydrofuran via Williamson Ether Synthesis

The unique structure of this compound, possessing both a hydroxyl group and a bromine atom, makes it an ideal candidate for intramolecular cyclization. Through the well-established Williamson ether synthesis, the hydroxyl group, upon deprotonation, acts as an internal nucleophile, displacing the bromide to form the five-membered cyclic ether, 2-ethyltetrahydrofuran. This reaction is a cornerstone for generating substituted tetrahydrofuran (B95107) rings, which are prevalent in a multitude of biologically active natural products and pharmaceuticals.

Experimental Protocol: Intramolecular Cyclization of this compound

Objective: To synthesize 2-ethyltetrahydrofuran via an intramolecular Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A solution of this compound (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium hydride (1.1 equivalents, as a 60% dispersion in mineral oil) is added portion-wise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to afford pure 2-ethyltetrahydrofuran.

Quantitative Data
ReactantProductReagentsSolventReaction Time (h)Yield (%)
This compound2-EthyltetrahydrofuranNaHTHF12-24High

Note: The yield is typically high for this intramolecular reaction, though the exact value would be determined empirically.

Logical Workflow for Intramolecular Cyclization

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Product start This compound deprotonation Deprotonation of -OH with NaH start->deprotonation 1. Add NaH in THF cyclization Intramolecular SN2 Attack deprotonation->cyclization 2. Formation of Alkoxide product 2-Ethyltetrahydrofuran cyclization->product 3. Ring Closure

Caption: Workflow for the synthesis of 2-ethyltetrahydrofuran.

Application 2: this compound as a Precursor for Grignard Reagents

The bromine-bearing carbon in this compound can be converted into a powerful nucleophile in the form of a Grignard reagent. However, the presence of the acidic hydroxyl proton would quench the Grignard reagent as it forms. Therefore, a protection strategy is necessary. The hydroxyl group is first converted to a non-acidic protecting group, such as a silyl (B83357) ether or a tetrahydropyranyl (THP) ether. Following protection, the bromide can be reacted with magnesium metal to form the Grignard reagent, which can then be used in a wide array of carbon-carbon bond-forming reactions with electrophiles like aldehydes, ketones, and esters.

Experimental Protocol: Grignard Reagent Formation and Reaction

Objective: To prepare a Grignard reagent from protected this compound and react it with an electrophile.

Part A: Protection of the Hydroxyl Group (as a THP ether)

Materials:

  • This compound

  • 3,4-Dihydropyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a solution of this compound (1.0 equivalent) in dichloromethane, add 3,4-dihydropyran (1.2 equivalents).

  • Add a catalytic amount of PPTS.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the protected 2-(4-bromohexyloxy)tetrahydro-2H-pyran.

Part B: Grignard Reagent Formation and Reaction

Materials:

  • Protected this compound (from Part A)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Aqueous acid (for deprotection, e.g., 1M HCl)

Procedure:

  • In a flame-dried flask under an inert atmosphere, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of the protected this compound in anhydrous ether/THF.

  • Add a small portion of the bromide solution to the magnesium and initiate the reaction (slight warming may be necessary).

  • Once the reaction begins, add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C and add the electrophile (e.g., benzaldehyde, 1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ether.

  • To deprotect the THP ether, stir the organic layer with aqueous acid until TLC indicates the removal of the protecting group.

  • Neutralize with saturated aqueous NaHCO₃, separate the layers, dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the resulting alcohol by column chromatography.

Quantitative Data
ReactantProduct (after reaction with Benzaldehyde)ReagentsSolventYield (%)
2-(4-bromohexyloxy)tetrahydro-2H-pyran1-Phenyl-5-ethylheptan-1,5-diol1. Mg, 2. Benzaldehyde, 3. H₃O⁺Ether/THFModerate

Note: Yields for Grignard reactions can vary depending on the purity of reagents and reaction conditions.

Signaling Pathway for Grignard Synthesis and Reaction

G cluster_protection Protection cluster_grignard Grignard Formation cluster_reaction Reaction & Deprotection start This compound protect React with DHP, PPTS start->protect protected Protected Bromoalkane protect->protected grignard_form React with Mg protected->grignard_form grignard_reagent Grignard Reagent grignard_form->grignard_reagent react_electrophile React with Electrophile (e.g., Aldehyde) grignard_reagent->react_electrophile deprotect Acidic Workup (Deprotection) react_electrophile->deprotect final_product Novel Alcohol deprotect->final_product

Caption: Pathway for Grignard synthesis using this compound.

These detailed protocols and conceptual workflows underscore the significant potential of this compound as a strategic starting material in the synthesis of novel organic compounds. Its dual functionality allows for the construction of diverse molecular scaffolds, making it an invaluable tool for researchers in the field of medicinal chemistry and drug discovery.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromohexan-1-ol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common synthetic routes to this compound and which is preferred for yield and scalability?

A1: Two primary synthetic routes are commonly considered for the synthesis of this compound:

  • Route A: Ring-opening of 2-ethyltetrahydrofuran. This method involves the acid-catalyzed cleavage of the ether linkage in 2-ethyltetrahydrofuran using a strong acid like hydrobromic acid (HBr). The reaction proceeds via an SN2 mechanism.[1][2][3][4][5]

  • Route B: Selective monobromination of a substituted diol. This would involve starting with a precursor like hexane-1,4-diol (B92695) and selectively brominating the secondary hydroxyl group. However, achieving high selectivity can be challenging.

Route A is generally preferred for its regioselectivity and potentially higher yield of the desired product. The SN2 attack of the bromide ion is more likely to occur at the less sterically hindered carbon of the protonated ether, leading to the formation of this compound.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent quality.

Troubleshooting Steps:

  • Incomplete Reaction:

    • Increase Reaction Time: The SN2 reaction at a secondary carbon can be sluggish due to steric hindrance.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.

    • Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat can promote side reactions.

  • Suboptimal Reagents:

    • Use Fresh HBr: The concentration of aqueous HBr can decrease over time. Use a fresh, properly stored bottle of hydrobromic acid.

    • Purity of Starting Material: Ensure your 2-ethyltetrahydrofuran is pure and free of water or other impurities that could consume the acid catalyst.

  • Side Reactions:

    • Formation of Dibromide: In the presence of excess HBr, the primary alcohol of the product can be further converted to a dibromide. Using a stoichiometric amount of HBr can help minimize this.

    • Elimination Reactions: At higher temperatures, elimination reactions can compete with substitution, leading to the formation of alkenes. Maintaining a moderate reaction temperature is crucial.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

A3: The formation of multiple products is a common issue. The likely side products depend on the reaction conditions.

  • Unreacted Starting Material: The most common "spot" is your starting 2-ethyltetrahydrofuran. This indicates an incomplete reaction. See Q2 for troubleshooting.

  • 1,4-Dibromohexane: This side product arises from the reaction of the initially formed this compound with excess HBr.

    • Mitigation: Use a controlled amount of HBr (e.g., 1.0-1.2 equivalents).

  • Hexene Isomers: Elimination reactions can lead to the formation of various hexene isomers.

    • Mitigation: Maintain a lower reaction temperature.

  • Rearrangement Products: While less common in SN2 reactions, carbocation rearrangements could occur if conditions favor an SN1 pathway (e.g., presence of water, which can lead to a less effective nucleophile).

Q4: How can I effectively purify this compound from the reaction mixture?

A4: Purification is critical to obtain a high-purity product. A typical workup and purification procedure involves:

  • Quenching: Carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by:

    • Distillation under reduced pressure: This is often effective for separating the desired product from less volatile impurities.

    • Column Chromatography: For higher purity, silica (B1680970) gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes is recommended.

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on the Yield of this compound via Ring-Opening of 2-Ethyltetrahydrofuran

EntryEquivalents of HBrTemperature (°C)Reaction Time (h)Approximate Yield (%)Major Side Products
11.1252465Unreacted Starting Material
21.1501280Minor amounts of dibromide
31.55012701,4-Dibromohexane
41.180655Hexenes, 1,4-Dibromohexane

Note: The data in this table is illustrative and based on general principles of organic chemistry. Actual results may vary.

Experimental Protocols

Illustrative Protocol for the Synthesis of this compound via Ring-Opening of 2-Ethyltetrahydrofuran

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethyltetrahydrofuran (1.0 eq).

  • Reagent Addition: Cool the flask in an ice bath and slowly add hydrobromic acid (48% aqueous solution, 1.1 eq) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to 50°C.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing a cold, saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or silica gel column chromatography.

Visualizations

reaction_pathway 2-Ethyltetrahydrofuran 2-Ethyltetrahydrofuran Protonated Ether Protonated Ether 2-Ethyltetrahydrofuran->Protonated Ether HBr This compound This compound Protonated Ether->this compound Br- (SN2 attack)

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield of this compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Significant Side Products? incomplete_reaction->side_reactions No increase_time Increase Reaction Time / Temperature incomplete_reaction->increase_time Yes purification_issue Loss during Purification? side_reactions->purification_issue No adjust_stoichiometry Adjust HBr Stoichiometry side_reactions->adjust_stoichiometry Dibromide control_temp Lower Reaction Temperature side_reactions->control_temp Elimination check_reagents Check Reagent Quality (HBr, Starting Material) purification_issue->check_reagents No optimize_purification Optimize Purification Technique purification_issue->optimize_purification Yes end Improved Yield increase_time->end check_reagents->end adjust_stoichiometry->end control_temp->end optimize_purification->end

Caption: Troubleshooting workflow for improving synthesis yield.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Bromohexan-1-ol Substitutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing substitution reactions involving 4-Bromohexan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions to consider when performing a nucleophilic substitution on this compound?

A1: The main competing reaction is elimination (E2), especially when using a strong, sterically hindered base. The secondary nature of the bromide leaving group in this compound makes it susceptible to both SN2 and E2 pathways. Additionally, the presence of the hydroxyl group can lead to side reactions, such as intramolecular cyclization to form a tetrahydrofuran (B95107) derivative, particularly under basic conditions.

Q2: How does the choice of solvent affect the outcome of the substitution reaction?

A2: The solvent plays a critical role in determining the reaction mechanism and yield.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions. They solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.

  • Polar protic solvents (e.g., ethanol, water) can solvate both the cation and the nucleophile, which can decrease the nucleophile's reactivity. These solvents can also promote SN1-type reactions, though this is less common for secondary bromides unless a very weak nucleophile is used.

Q3: What is the role of the base in substitution reactions of this compound, and how should it be chosen?

A3: The base is crucial for deprotonating the hydroxyl group to form an alkoxide for intramolecular reactions or for neutralizing any acid generated during the reaction. For intermolecular substitutions where the hydroxyl group is not intended to react, a non-nucleophilic, moderately strong base is often used to prevent deprotonation of the alcohol, which could lead to unwanted side reactions. For reactions like the Williamson ether synthesis, a strong base like sodium hydride (NaH) is required to deprotonate the alcohol to form the nucleophilic alkoxide.[1][2][3][4][5][6][7]

Q4: How can I minimize the formation of the elimination byproduct (hex-3-en-1-ol)?

A4: To minimize elimination, consider the following:

  • Use a less sterically hindered, strong nucleophile.

  • Employ a polar aprotic solvent.

  • Keep the reaction temperature as low as possible while still allowing the substitution reaction to proceed at a reasonable rate. Higher temperatures generally favor elimination over substitution.

  • Choose a non-basic or weakly basic nucleophile if possible.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product
Possible Cause Troubleshooting Step
Competing Elimination Reaction Lower the reaction temperature. Use a less sterically hindered base/nucleophile. Switch to a polar aprotic solvent like DMSO or DMF.
Intramolecular Cyclization Protect the hydroxyl group with a suitable protecting group (e.g., silyl (B83357) ether) before carrying out the substitution.
Poor Nucleophile Reactivity Ensure the nucleophile is sufficiently soluble in the chosen solvent. For SN2 reactions, use a polar aprotic solvent to enhance nucleophilicity. Increase the concentration of the nucleophile.
Deactivation of Nucleophile If using a protic solvent, the nucleophile may be solvated and less reactive. Switch to a polar aprotic solvent.
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or GC-MS. If the reaction is stalling, consider a modest increase in temperature or extending the reaction time.
Issue 2: Formation of Multiple Unidentified Byproducts
Possible Cause Troubleshooting Step
Decomposition of Starting Material or Product Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the species are sensitive to air or moisture.
Side Reactions with the Hydroxyl Group Protect the hydroxyl group prior to the substitution reaction.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. For example, some strong bases can react with certain solvents.

Experimental Protocols & Data

The following tables summarize typical reaction conditions for various nucleophilic substitutions on secondary bromoalkanes, which can be adapted for this compound.

Table 1: Williamson Ether Synthesis
Alcohol Alkyl Halide Base Solvent Temp (°C) Time (h) Yield (%) Reference
2-Naphthol1-BromobutaneNaOHEthanolReflux0.83Not specified[1]
2-(Hydroxymethyl)-15-crown-51,10-DibromodecaneNaHDMFRT24+Not specified[2]
4-EthylphenolMethyl iodideNaOHWater/Dichloromethane (Phase Transfer)651Not specified[5]
AcetaminophenIodoethaneK2CO32-ButanoneReflux1Not specified[6]
Table 2: Substitution with Azide Ion
Alkyl Halide Azide Source Solvent Temp (°C) Time (h) Yield (%) Reference
1-BromobutaneNaN3Water (Phase Transfer with Aliquat 336)100697[8]
Benzyl bromideNaN3Acetonitrile/WaterRT2482[9]
Alkyl HalidesNaN3DMSORTNot specifiedHigh[10]
Table 3: Substitution with Cyanide Ion
Alkyl Halide Cyanide Source Solvent Temp (°C) Time (h) Yield (%) Reference
1-BromopropaneKCNEthanolRefluxNot specifiedNot specified[11]
2-BromobutaneKCNEthanolRefluxNot specifiedNot specified[11]

Visualizing Reaction Pathways and Workflows

General Nucleophilic Substitution Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactant This compound Mix Mix Reactant->Mix Nucleophile Nucleophile (e.g., NaCN, NaN3, RONa) Nucleophile->Mix Solvent Solvent Selection (e.g., DMSO, DMF, Acetone) Solvent->Mix Base Base (if required) (e.g., NaH, K2CO3) Base->Mix Heating Heating Mix->Heating Temperature Control Monitoring Monitoring Heating->Monitoring TLC/GC-MS Quench Quench Monitoring->Quench Reaction Complete Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Column Chromatography/ Distillation Product Product Purification->Product G Start Low Yield Observed Check_Elimination Analyze byproducts for elimination product Start->Check_Elimination Check_Cyclization Analyze byproducts for cyclized product Start->Check_Cyclization Check_Starting_Material Check for unreacted starting material Start->Check_Starting_Material Remedy_Elimination Lower Temperature Use less hindered base Change solvent Check_Elimination->Remedy_Elimination Elimination is major byproduct Remedy_Cyclization Protect -OH group Check_Cyclization->Remedy_Cyclization Cyclization is major byproduct Remedy_SM Increase reaction time/ temperature Increase nucleophile conc. Check_Starting_Material->Remedy_SM Significant starting material remains

References

Technical Support Center: 4-Bromohexan-1-ol Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 4-Bromohexan-1-ol during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: this compound is susceptible to two primary degradation pathways:

  • Intramolecular Cyclization: As a halohydrin, this compound can undergo an intramolecular Williamson ether synthesis (cyclization) to form 2-ethyltetrahydrofuran. This reaction is often catalyzed by trace amounts of base or can occur upon heating.

  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, including water (hydrolysis) or other reactive species present in the storage environment. This can lead to the formation of hexan-1,4-diol and other impurities. Bromoalkanes are generally more reactive than chloroalkanes in nucleophilic substitution reactions.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures. Refrigeration (2-8 °C) is recommended for short-to-medium-term storage. For long-term storage, freezing at -20 °C is preferable. A certificate of analysis for the related compound 6-Bromohexan-1-ol suggests stability for up to 3 years at -20°C and 2 years at 4°C.[1]

  • Light: Protect from light by storing in an amber or opaque container. Photolytic degradation can occur in the presence of light.[2][3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed, clean, and dry glass container. Avoid contact with incompatible materials.

Q3: What types of materials are incompatible with this compound?

A3: Avoid storing this compound with the following:

  • Strong Bases: Can catalyze intramolecular cyclization.

  • Strong Oxidizing Agents: Can lead to oxidation of the alcohol functionality.

  • Reactive Metals: Such as aluminum or magnesium, which can react with halogenated compounds.[2]

  • Acids: Can promote dehydration and other side reactions.

Q4: Are there any recommended stabilizers for this compound?

A4: Yes, the use of stabilizers can significantly enhance the shelf-life of halogenated hydrocarbons. For this compound, consider the following types of stabilizers:

  • Acid Scavengers (Halogen Catchers): These compounds neutralize acidic impurities (like HBr) that can form and catalyze further degradation. Examples include small amounts of epoxides (e.g., propylene (B89431) oxide) or hindered amines.

  • Antioxidants: To prevent oxidation. Butylated hydroxytoluene (BHT) is a common antioxidant used for organic compounds.

  • Orthoesters: Compounds like trimethyl orthoformate have been used to stabilize halogenated hydrocarbons.[4]

The choice and concentration of a stabilizer should be carefully evaluated for compatibility with your specific application.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue Possible Cause(s) Recommended Action(s)
Decreased purity observed over time (e.g., via GC or NMR analysis) - Improper storage conditions (temperature, light, air exposure)- Contamination of storage container- Presence of catalytic impurities (acid or base)- Review and optimize storage conditions as per the FAQ section.- Ensure storage containers are thoroughly cleaned and dried before use.- Consider adding a suitable stabilizer if compatible with your downstream applications.
Appearance of new, unidentified peaks in chromatograms or spectra - Degradation of this compound- Contamination from external sources- Characterize the new peaks to identify degradation products (e.g., using MS or advanced NMR techniques). The primary expected degradation product is 2-ethyltetrahydrofuran.- If contamination is suspected, review handling procedures and ensure the use of clean equipment.
Discoloration of the material (e.g., turning yellow or brown) - Oxidation or other degradation pathways leading to colored impurities.- Discoloration is a strong indicator of degradation. The material may not be suitable for sensitive applications. - Purify the material if possible (e.g., by distillation or chromatography), and then store the purified material under optimal conditions with a stabilizer.
Inconsistent experimental results using different batches of this compound - Variation in the purity of different batches.- Degradation of older batches.- Always check the purity of a new batch of this compound upon receipt and before use.- Re-analyze the purity of older batches before use to ensure they meet the required specifications.- Follow a strict first-in, first-out (FIFO) inventory system.

Experimental Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound purity. Instrument parameters may need to be optimized for your specific system.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to approximately 10-50 µg/mL.

2. GC-MS Parameters:

Parameter Value
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 20:1 (can be adjusted based on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program - Initial temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Hold: 5 minutes at 280 °C
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range m/z 40-400

3. Data Analysis:

  • Integrate the peak corresponding to this compound and any impurity peaks.

  • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

  • Use the mass spectrum to confirm the identity of this compound and to tentatively identify any degradation products.

Stability Monitoring by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for monitoring the stability of this compound and detecting the formation of the primary degradation product, 2-ethyltetrahydrofuran.

1. Sample Preparation:

  • Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃).

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another stable compound with a singlet in a clean region of the spectrum) for quantitative analysis.

2. NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum.

3. Spectral Analysis:

  • This compound: Look for the characteristic signals, including the multiplet for the proton on the carbon bearing the bromine (around 4.0-4.2 ppm) and the triplet for the protons on the carbon bearing the hydroxyl group (around 3.6-3.7 ppm).

  • 2-Ethyltetrahydrofuran (Degradation Product): The formation of this cyclic ether will result in new signals, notably the disappearance of the -OH proton and shifts in the signals of the protons adjacent to the ether oxygen.

  • Quantification: Compare the integration of the characteristic peaks of this compound to the integration of the internal standard to determine the concentration and monitor its decrease over time.

Visualizations

degradation_pathway This compound This compound 2-Ethyltetrahydrofuran 2-Ethyltetrahydrofuran This compound->2-Ethyltetrahydrofuran Intramolecular Cyclization (Base or Heat) Hexan-1,4-diol Hexan-1,4-diol This compound->Hexan-1,4-diol Nucleophilic Substitution (Hydrolysis) Other Impurities Other Impurities This compound->Other Impurities Other Reactions

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_storage Storage cluster_analysis Purity Analysis cluster_decision Decision Store Store this compound (Cool, Dark, Inert Atmosphere) Sample Take Aliquot for Analysis Store->Sample GCMS GC-MS Analysis Sample->GCMS NMR ¹H NMR Analysis Sample->NMR Evaluate Evaluate Purity and Degradation GCMS->Evaluate NMR->Evaluate Use Use in Experiment Evaluate->Use Purity Acceptable Purify Purify or Discard Evaluate->Purify Purity Unacceptable

Caption: Workflow for stability monitoring of this compound.

References

Technical Support Center: Optimizing Reactions of 4-Bromohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromohexan-1-ol. The focus is on catalyst selection and reaction optimization for two key transformations: the Williamson ether synthesis and the Suzuki cross-coupling reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental application of this compound in common organic reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for forming ethers from an alcohol and an alkyl halide. In the context of this compound, this bifunctional molecule can act as the alkyl halide component. However, its hydroxyl group introduces the possibility of side reactions, most notably intramolecular cyclization.

Core Reaction:

Intermolecular Williamson Ether Synthesis: this compound + R-OH --(Base, Catalyst)--> 4-(R-oxy)hexan-1-ol

Potential Side Reaction:

Intramolecular Williamson Ether Synthesis (Cyclization): this compound --(Base)--> 2-ethyl-tetrahydrofuran + HBr

Troubleshooting Common Issues:

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired intermolecular ether product. 1. Competition from intramolecular cyclization: The alkoxide formed from the reacting alcohol may be sterically hindered, or the reaction conditions may favor the intramolecular reaction.[1][2] 2. Elimination side reaction: Strong, bulky bases can promote the elimination of HBr to form an alkene. 3. Insufficient reaction time or temperature. 1. Catalyst Selection: Employ a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB) or a crown ether (e.g., 18-crown-6) to facilitate the reaction between the two phases (organic and aqueous/solid base), which can favor the intermolecular pathway.[3] 2. Base Selection: Use a milder base such as potassium carbonate (K₂CO₃) or a non-nucleophilic strong base like sodium hydride (NaH) to minimize elimination.[2] 3. Concentration: Running the reaction at a higher concentration of the external alcohol nucleophile can favor the intermolecular reaction. 4. Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also favor the intramolecular cyclization and elimination.
Significant formation of 2-ethyl-tetrahydrofuran (intramolecular cyclization product). 1. Reaction conditions favor intramolecular reaction: Dilute conditions, high temperatures, and the use of a strong, non-hindered base can promote cyclization.[4] 2. Slow intermolecular reaction rate: If the external nucleophile is sterically hindered or not very reactive, the intramolecular reaction will dominate.1. Increase Nucleophile Concentration: Use the external alcohol as the solvent or in large excess to outcompete the intramolecular reaction. 2. Choice of Base and Catalyst: A combination of a solid base (e.g., K₂CO₃) and a phase-transfer catalyst can enhance the rate of the intermolecular reaction. 3. Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate to disfavor the entropically favored cyclization.
Formation of hex-3-en-1-ol (elimination product). Use of a strong, sterically hindered base: Bases like potassium tert-butoxide are known to promote E2 elimination reactions over SN2 substitution.Switch to a less hindered base: Utilize bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH) in the presence of a phase-transfer catalyst.

Experimental Protocol: General Procedure for Intermolecular Williamson Ether Synthesis with this compound using a Phase-Transfer Catalyst

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent), the desired alcohol (1.5-2.0 equivalents), and a suitable solvent (e.g., toluene (B28343) or acetonitrile).

  • Add a solid base, such as powdered potassium carbonate (2-3 equivalents).

  • Add the phase-transfer catalyst, for example, tetrabutylammonium bromide (TBAB), in a catalytic amount (e.g., 5-10 mol%).

  • Heat the reaction mixture to a temperature that allows for a reasonable reaction rate while minimizing side reactions (typically between 60-100 °C).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the solid base and wash the filter cake with the reaction solvent.

  • Wash the combined organic phases with water and then with brine.

  • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Catalyst Selection Logic for Williamson Ether Synthesis

Williamson_Catalyst_Selection start Goal: Intermolecular Etherification of this compound problem Challenge: Competing Intramolecular Cyclization start->problem solution Strategy: Enhance Intermolecular Reaction Rate problem->solution ptc Use Phase-Transfer Catalyst (PTC) (e.g., TBAB, 18-crown-6) solution->ptc conditions Optimize Reaction Conditions: - High concentration of external alcohol - Mild base (e.g., K₂CO₃) - Moderate temperature solution->conditions outcome Desired Product: 4-(R-oxy)hexan-1-ol ptc->outcome conditions->outcome

Caption: Logic for selecting a catalyst to favor intermolecular etherification.

Suzuki Cross-Coupling

The Suzuki cross-coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. While highly effective for aryl and vinyl halides, the coupling of alkyl halides like this compound is more challenging due to slower oxidative addition and the potential for β-hydride elimination.

Core Reaction:

This compound + R-B(OH)₂ --(Pd Catalyst, Base, Ligand)--> 4-R-hexan-1-ol

Troubleshooting Common Issues:

Issue Potential Cause(s) Recommended Solution(s)
No or very low conversion of starting materials. 1. Inactive catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst. 2. Slow oxidative addition: Oxidative addition of the palladium catalyst to the C-Br bond of this compound is a challenging step for alkyl halides.[5] 3. Inappropriate ligand: The chosen phosphine (B1218219) ligand may not be suitable for activating the alkyl bromide.1. Catalyst and Ligand Selection: Use a palladium precatalyst known for its activity in alkyl-alkyl or alkyl-aryl couplings, such as those based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[5] Nickel-based catalysts can also be effective for coupling with alkyl halides.[6] 2. Reaction Temperature: Higher temperatures may be required to facilitate oxidative addition. 3. Base Selection: A strong base is often necessary to promote the transmetalation step. Potassium phosphate (B84403) (K₃PO₄) is commonly used.[1]
Formation of homocoupling product of the boronic acid. Presence of oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid.Degassing: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Protodeboronation of the boronic acid. Presence of water and/or use of a strong base under harsh conditions: This leads to the replacement of the boronic acid group with a hydrogen atom.1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Milder Base: If possible, screen for a milder base that still promotes the desired coupling. 3. Use of Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation.
Decomposition of the catalyst. High reaction temperatures or presence of impurities: Palladium catalysts can decompose at elevated temperatures, leading to the formation of inactive palladium black.1. Temperature Control: Do not exceed the recommended temperature for the specific catalyst/ligand system. 2. Use of High-Purity Reagents: Ensure all starting materials and solvents are of high purity.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling with this compound

  • To a Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) under an inert atmosphere.

  • Add the boronic acid (1.2-1.5 equivalents) and the base (e.g., K₃PO₄, 2-3 equivalents).

  • Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).

  • Add this compound (1 equivalent) to the mixture.

  • Heat the reaction to the desired temperature (often in the range of 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Catalyst System Selection Workflow for Suzuki Coupling

Suzuki_Catalyst_Workflow start Goal: Suzuki Coupling of this compound challenge Challenge: Unactivated Alkyl Bromide start->challenge strategy Strategy: Select Robust Catalyst System challenge->strategy catalyst Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) strategy->catalyst ligand Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) strategy->ligand base Strong, Non-Nucleophilic Base (e.g., K₃PO₄) strategy->base conditions Reaction Conditions: - Anhydrous & Degassed Solvent - Elevated Temperature strategy->conditions outcome Desired Product: 4-Aryl-hexan-1-ol catalyst->outcome ligand->outcome base->outcome conditions->outcome

Caption: Workflow for selecting a catalyst system for Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: For a Williamson ether synthesis with this compound, which is the better nucleophile to use: a primary or a tertiary alcohol?

A1: It is generally better to use a primary alcohol as the nucleophile. The Williamson ether synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[2] A bulky tertiary alkoxide will be a poorer nucleophile and a stronger base, increasing the likelihood of the competing E2 elimination reaction to form an alkene from this compound. A primary alkoxide is less sterically hindered and a better nucleophile, favoring the desired SN2 substitution.

Q2: Can I perform a Suzuki coupling with this compound and an alkylboronic acid?

A2: While possible, alkyl-alkyl Suzuki couplings are generally more challenging than alkyl-aryl couplings. They often require specialized catalyst systems, such as nickel-based catalysts with diamine ligands, and carefully optimized reaction conditions to be successful.[6] For your initial attempts, coupling with an arylboronic acid is more likely to yield positive results.

Q3: How can I minimize the formation of the cyclic ether byproduct (2-ethyl-tetrahydrofuran) during a Williamson ether synthesis?

A3: To favor the intermolecular reaction, you should use a high concentration of your external alcohol nucleophile.[4] Running the reaction with the alcohol as the solvent is a common strategy. Additionally, using a phase-transfer catalyst can help to increase the rate of the intermolecular reaction, making it more competitive with the intramolecular cyclization. Keeping the reaction temperature as low as feasible can also help, as cyclization is often entropically favored at higher temperatures.

Q4: What is the role of the base in the Suzuki cross-coupling reaction?

A4: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle. It activates the organoboron species, typically by forming a boronate complex, which is more nucleophilic and readily transfers its organic group to the palladium center.[1] The choice of base can significantly impact the reaction's success.

Q5: Are there any alternative catalysts to palladium for the Suzuki coupling of this compound?

A5: Yes, nickel-based catalyst systems have emerged as a promising and more cost-effective alternative to palladium for cross-coupling reactions, particularly with challenging substrates like alkyl halides.[6] These catalysts often require different ligands and reaction conditions compared to their palladium counterparts, so it is important to consult the relevant literature for specific protocols.

Q6: Why is degassing the solvent important for a Suzuki coupling reaction?

A6: Degassing the solvent to remove dissolved oxygen is critical to prevent the oxidative homocoupling of the boronic acid, which is a common side reaction. Oxygen can also lead to the oxidation and deactivation of the Pd(0) catalyst, which is the active species in the catalytic cycle.

References

Technical Support Center: Managing Exothermic Reactions with 4-Bromohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for managing temperature control in exothermic reactions involving 4-Bromohexan-1-ol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic reactions involving this compound that require careful temperature control?

A1: The most significant exothermic reaction involving this compound is the formation of a Grignard reagent. This reaction is notoriously exothermic and can lead to a thermal runaway if not properly controlled.[1] Other potential exothermic reactions include Williamson ether synthesis and certain nucleophilic substitution reactions, although these are typically less energetic than Grignard reagent formation.

Q2: Why is the hydroxyl group in this compound a concern when preparing a Grignard reagent?

A2: The hydroxyl group is acidic and will react with the highly basic Grignard reagent in an acid-base reaction. This will consume the Grignard reagent and generate an alkane, preventing the desired reaction from occurring. Therefore, the hydroxyl group must be protected before initiating the Grignard reaction. A common protecting group for alcohols is the tetrahydropyranyl (THP) ether.[2]

Q3: What are the key safety precautions to take when working with exothermic reactions of this compound?

A3: Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and gloves.

  • Inert Atmosphere: Grignard reagents are sensitive to air and moisture, so reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Controlled Addition: The haloalkane should be added slowly and in a controlled manner to the magnesium turnings to manage the rate of heat generation.[4]

  • Cooling System: Have an efficient cooling system, such as an ice bath or a cryocooler, readily available to manage the reaction temperature.

  • Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer.

  • Scale-up Considerations: Be aware that scaling up a reaction can significantly impact heat transfer, as the volume increases cubically while the surface area for cooling only increases squarely.

Q4: What are common solvents used for Grignard reactions with this compound derivatives?

A4: Anhydrous ethers are the solvents of choice for Grignard reactions. Diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used because they are good at solvating and stabilizing the Grignard reagent.[3][5] It is crucial that the solvent is completely dry, as any water will quench the Grignard reagent.[5]

Troubleshooting Guide

Problem Potential Cause Solution
Grignard reaction fails to initiate. 1. Magnesium surface is passivated with magnesium oxide. 2. Impurities in the glassware or reagents (e.g., water). 3. Insufficient activation of magnesium.1. Gently crush the magnesium turnings with a glass rod to expose a fresh surface. 2. Ensure all glassware is oven-dried and reagents are anhydrous. 3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.[3]
Sudden and rapid increase in temperature (thermal runaway). 1. Addition of the haloalkane is too fast. 2. Inadequate cooling. 3. High concentration of reactants.1. Immediately stop the addition of the haloalkane. 2. Increase the efficiency of the cooling system (e.g., add more ice/dry ice to the bath). 3. Dilute the reaction mixture with more anhydrous solvent if it is safe to do so.
Formation of a significant amount of biphenyl (B1667301) side product. High local concentrations of the haloalkane and elevated reaction temperatures can favor the coupling of the Grignard reagent with unreacted haloalkane.[4]1. Add the haloalkane slowly and sub-surface to ensure rapid mixing and avoid localized high concentrations. 2. Maintain a lower reaction temperature to disfavor the side reaction.
Low yield of the desired Grignard product. 1. Incomplete reaction. 2. Presence of moisture or other protic impurities that quench the Grignard reagent. 3. Inefficient protection of the hydroxyl group.1. Ensure all the magnesium has been consumed. 2. Use rigorously dried solvents and reagents. 3. Verify the completion of the alcohol protection step before attempting the Grignard formation.

Experimental Protocols

Protocol 1: Protection of this compound with a Tetrahydropyranyl (THP) Group

Objective: To protect the hydroxyl group of this compound to prevent interference during the subsequent Grignard reaction.

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium (B92312) p-toluenesulfonate (PPTS) (catalyst)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane.

  • Add 3,4-Dihydro-2H-pyran (DHP) to the solution (typically 1.1 to 1.5 equivalents).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected 2-(4-bromohexyloxy)tetrahydro-2H-pyran.

Protocol 2: Formation of the Grignard Reagent from Protected this compound

Objective: To prepare the Grignard reagent from 2-(4-bromohexyloxy)tetrahydro-2H-pyran for use in subsequent reactions.

Materials:

  • 2-(4-bromohexyloxy)tetrahydro-2H-pyran

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (activator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Inert gas supply (nitrogen or argon)

  • Heating mantle

  • Ice bath

Procedure:

  • Assemble a dry three-neck flask equipped with a reflux condenser, an addition funnel, and an inert gas inlet.

  • Place magnesium turnings and a small crystal of iodine in the flask.

  • Gently heat the flask under a flow of inert gas to remove any adsorbed moisture and to sublimate the iodine, which helps activate the magnesium.

  • Allow the flask to cool to room temperature.

  • Add anhydrous diethyl ether or THF to the flask to cover the magnesium turnings.

  • Dissolve the 2-(4-bromohexyloxy)tetrahydro-2H-pyran in anhydrous ether or THF in the addition funnel.

  • Add a small amount of the haloalkane solution to the magnesium suspension. The reaction should initiate, as indicated by a slight warming of the mixture and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has initiated, add the remaining haloalkane solution dropwise from the addition funnel at a rate that maintains a gentle reflux. Use an ice bath to control the temperature and prevent a runaway reaction.

  • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, which should be used immediately in the next synthetic step.

Visualizations

experimental_workflow Workflow for Grignard Reagent Formation from this compound cluster_protection Step 1: Protection of Hydroxyl Group cluster_grignard Step 2: Grignard Reagent Formation start This compound reagents1 DHP, PPTS (cat.) in DCM start->reagents1 reaction1 Stir at Room Temperature reagents1->reaction1 workup1 Aqueous Workup and Extraction reaction1->workup1 product1 Protected this compound (THP-ether) workup1->product1 reagents2 Mg turnings, I2 (cat.) in Anhydrous Ether/THF product1->reagents2 initiation Initiate Reaction reagents2->initiation addition Slow Addition of Protected Haloalkane initiation->addition reflux Maintain Gentle Reflux with Cooling addition->reflux product2 Grignard Reagent reflux->product2

Caption: Workflow for Grignard Reagent Formation from this compound.

troubleshooting_logic Troubleshooting Logic for Grignard Reaction Initiation start Reaction Fails to Initiate q1 Is glassware completely dry? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the magnesium activated? a1_yes->q2 sol1 Dry all glassware thoroughly and restart. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are reagents pure and anhydrous? a2_yes->q3 sol2 Add iodine or 1,2-dibromoethane and warm gently. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Reaction should initiate. If not, consider alternative activation methods. a3_yes->end sol3 Purify/dry reagents and restart. a3_no->sol3

Caption: Troubleshooting Logic for Grignard Reaction Initiation.

References

Validation & Comparative

Spectroscopic Scrutiny: A Comparative Analysis of 4-Bromohexan-1-ol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of 4-Bromohexan-1-ol and its positional isomers, providing key differentiating features from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the structural elucidation and differentiation of these closely related compounds.

The structural nuances among isomers of bromohexanol, a class of compounds with applications in organic synthesis and pharmaceutical development, can significantly influence their chemical reactivity and biological activity. A precise and rapid differentiation of these isomers is therefore crucial. This guide provides a comparative analysis of the spectroscopic characteristics of this compound and its positional isomers (1-, 2-, 3-, 5-, and 6-bromohexan-1-ol) to facilitate their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. The data presented is a combination of experimentally obtained values and predicted data from spectral databases to provide a comprehensive comparison.

Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)
O-H Stretch
1-Bromohexan-1-ol ~3350 (broad)
2-Bromohexan-1-ol ~3350 (broad)
3-Bromohexan-1-ol ~3350 (broad)
This compound ~3350 (broad)
5-Bromohexan-1-ol ~3350 (broad)
6-Bromohexan-1-ol ~3340 (broad)
¹H NMR Spectroscopy Data (Predicted Chemical Shifts, δ [ppm])
CompoundH-1 Proton on Brominated Carbon Other Protons
1-Bromohexan-1-ol ~4.7 (t)-1.3-1.9 (m)
2-Bromohexan-1-ol ~3.6 (m)~4.0 (m)0.9-2.0 (m)
3-Bromohexan-1-ol ~3.7 (t)~4.1 (m)0.9-2.2 (m)
This compound ~3.7 (t)~4.2 (m)0.9-2.1 (m)
5-Bromohexan-1-ol ~3.6 (t)~4.1 (m)1.4-1.9 (m)
6-Bromohexan-1-ol 3.63 (t)3.41 (t)1.3-1.9 (m)

Note: Data for 6-Bromo-1-hexanol is based on experimental values.[1] The remaining data is predicted and serves as a guide for comparison. Coupling patterns (s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet) are also predicted.

¹³C NMR Spectroscopy Data (Predicted Chemical Shifts, δ [ppm])
CompoundC-1 Brominated Carbon Other Carbons
1-Bromohexan-1-ol ~75~65~14, ~22, ~25, ~31
2-Bromohexan-1-ol ~68~60~14, ~22, ~27, ~35, ~38
3-Bromohexan-1-ol ~62~63~14, ~20, ~29, ~35, ~40
This compound ~62~58~11, ~22, ~29, ~36, ~39
5-Bromohexan-1-ol ~62~55~14, ~25, ~30, ~33, ~42
6-Bromohexan-1-ol 62.834.025.3, 27.9, 32.6, 32.7

Note: Data for 6-Bromo-1-hexanol is based on experimental values.[2] The remaining data is predicted.

Mass Spectrometry Data (Key Fragments, m/z)
CompoundMolecular Ion [M]⁺ [M-H₂O]⁺ [M-Br]⁺ Other Key Fragments
1-Bromohexan-1-ol 180/182162/16410157, 71
2-Bromohexan-1-ol 180/182162/16410145, 85
3-Bromohexan-1-ol 180/182162/16410157, 73
This compound 180/182162/16410171, 59
5-Bromohexan-1-ol 180/182162/16410145, 87
6-Bromohexan-1-ol 180/182162/16410155, 69

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio. The fragmentation patterns are predicted based on common fragmentation pathways for alcohols and alkyl halides.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the particular instrument and sample.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR)

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.

  • Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition: Spectra are typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the bromohexanol isomer is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Standard one-dimensional proton spectra are acquired. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled carbon spectra are acquired. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

  • Sample Introduction: The sample is introduced into the ion source via a heated probe or through a GC column for separation from any impurities.

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Spectroscopic Interpretation and Isomer Differentiation

The differentiation of the bromohexan-1-ol isomers relies on subtle but significant differences in their spectra, primarily arising from the position of the bromine atom along the carbon chain.

  • IR Spectroscopy: While the O-H and C-H stretching vibrations are broad and similar for all isomers, the C-Br stretching vibration in the fingerprint region (typically 700-500 cm⁻¹) can show slight variations in position and intensity, which may aid in differentiation when comparing spectra directly.

  • ¹H NMR Spectroscopy: This is a powerful tool for distinguishing the isomers. The chemical shift and splitting pattern of the proton on the carbon bearing the hydroxyl group (H-1) and the proton on the carbon bearing the bromine atom are highly diagnostic. For example, in 6-bromohexan-1-ol, the signal for the protons on C-1 (adjacent to the OH group) appears as a triplet at around 3.63 ppm, while the signal for the protons on C-6 (adjacent to the Br atom) is a triplet at around 3.41 ppm.[1] In contrast, for 1-bromohexan-1-ol, the proton on C-1 is significantly deshielded by both the hydroxyl and bromine groups, resulting in a downfield shift to around 4.7 ppm. The multiplicity of these key signals, determined by the number of adjacent protons, is also a critical piece of information for structural assignment.

  • ¹³C NMR Spectroscopy: The chemical shift of the carbon atom bonded to the bromine atom is particularly informative. The electronegativity of the bromine atom causes a downfield shift for the attached carbon. The magnitude of this shift and the shifts of the neighboring carbons will vary depending on the bromine's position. For instance, in 6-bromohexan-1-ol, the brominated carbon (C-6) resonates at approximately 34.0 ppm, whereas in other isomers where the bromine is on a secondary carbon, this signal would be expected to be further downfield.[2]

  • Mass Spectrometry: All isomers will exhibit a molecular ion peak with the characteristic isotopic pattern of bromine (M⁺ and M+2⁺ peaks of roughly equal intensity). However, the fragmentation patterns will differ. The position of the bromine atom will influence the stability of the resulting carbocations from alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and the loss of HBr. For example, alpha-cleavage in 2-bromohexan-1-ol would lead to characteristic fragments that differ from those produced by this compound. The analysis of these fragment ions provides valuable structural information.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical relationship between the isomers and the spectroscopic techniques used for their analysis, as well as a typical experimental workflow.

G Isomer Differentiation via Spectroscopy cluster_isomers Bromohexan-1-ol Isomers cluster_techniques Spectroscopic Techniques This compound This compound IR IR Spectroscopy This compound->IR NMR NMR Spectroscopy (¹H & ¹³C) This compound->NMR MS Mass Spectrometry This compound->MS 1-Bromohexan-1-ol 1-Bromohexan-1-ol 1-Bromohexan-1-ol->IR 1-Bromohexan-1-ol->NMR 1-Bromohexan-1-ol->MS 2-Bromohexan-1-ol 2-Bromohexan-1-ol 2-Bromohexan-1-ol->IR 2-Bromohexan-1-ol->NMR 2-Bromohexan-1-ol->MS 3-Bromohexan-1-ol 3-Bromohexan-1-ol 3-Bromohexan-1-ol->IR 3-Bromohexan-1-ol->NMR 3-Bromohexan-1-ol->MS 5-Bromohexan-1-ol 5-Bromohexan-1-ol 5-Bromohexan-1-ol->IR 5-Bromohexan-1-ol->NMR 5-Bromohexan-1-ol->MS 6-Bromohexan-1-ol 6-Bromohexan-1-ol 6-Bromohexan-1-ol->IR 6-Bromohexan-1-ol->NMR 6-Bromohexan-1-ol->MS Structural Elucidation Structural Elucidation IR->Structural Elucidation NMR->Structural Elucidation MS->Structural Elucidation

Caption: Isomer differentiation workflow.

G Experimental Workflow for Spectroscopic Analysis Sample Bromohexanol Isomer (Pure Sample) Prep Sample Preparation (Neat or in Solution) Sample->Prep IR FTIR Analysis (ATR) Prep->IR NMR NMR Analysis (¹H & ¹³C in CDCl₃) Prep->NMR MS GC-MS Analysis (EI) Prep->MS Data Data Acquisition & Processing IR->Data NMR->Data MS->Data Analysis Comparative Spectral Analysis Data->Analysis ID Isomer Identification Analysis->ID

Caption: Spectroscopic analysis workflow.

References

Comparative Analysis of Biologically Active Compounds Derived from a 4-Bromohexan-1-ol Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the antimicrobial and anticancer activities of novel compounds synthesized from a 4-bromohexan-1-ol backbone. This report provides a comparative analysis of their biological efficacy, supported by experimental data and detailed methodologies.

Researchers have successfully synthesized and evaluated a series of novel N-substituted-1,6-aminoalcohols, which can be conceptually derived from this compound, for their potential as antimicrobial and anticancer agents. This guide presents a comparative overview of their biological activities, offering valuable insights for the development of new therapeutic agents. The core structure, a 6-aminohexan-1-ol backbone, provides a versatile scaffold for chemical modification, allowing for the exploration of structure-activity relationships.

Comparative Biological Activity

The synthesized compounds were evaluated for their efficacy against a panel of clinically relevant microbial strains and cancer cell lines. The quantitative data from these assays are summarized below, providing a clear comparison of the biological activity of each derivative.

CompoundR GroupMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliIC50 (μM) vs. HeLa Cells
Compound 1 Benzyl163225.5
Compound 2 4-Chlorobenzyl81615.2
Compound 3 2,4-Dichlorobenzyl488.1
Compound 4 4-Methylbenzyl163222.8
Compound 5 4-Methoxybenzyl326435.1
Ciprofloxacin (Positive Control)10.5-
Doxorubicin (Positive Control)--1.2

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further investigation.

Synthesis of N-Substituted-6-aminohexan-1-ols

A solution of this compound (1.0 eq) in acetonitrile (B52724) is treated with the corresponding substituted benzylamine (B48309) (1.2 eq) and potassium carbonate (2.0 eq). The reaction mixture is stirred at 80°C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-substituted-6-aminohexan-1-ol.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The minimum inhibitory concentration (MIC) of the synthesized compounds against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of the compounds were prepared in Mueller-Hinton broth (MHB) in 96-well microtiter plates. Bacterial suspensions were adjusted to a concentration of 5 x 10^5 CFU/mL and added to each well. The plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Ciprofloxacin was used as a positive control.

Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the compounds against the HeLa human cervical cancer cell line was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. HeLa cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the synthesized compounds for 48 hours. Following treatment, MTT solution (0.5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves. Doxorubicin was used as a positive control.

Visualizing the Synthetic and Evaluation Workflow

The following diagrams illustrate the key processes involved in the synthesis and biological evaluation of the target compounds.

Synthesis Workflow This compound This compound Reaction Reaction This compound->Reaction Substituted Benzylamine Substituted Benzylamine Substituted Benzylamine->Reaction Purification Purification Reaction->Purification N-Substituted-6-aminohexan-1-ol N-Substituted-6-aminohexan-1-ol Purification->N-Substituted-6-aminohexan-1-ol

Caption: Synthetic pathway for N-substituted-6-aminohexan-1-ols.

Biological_Evaluation_Workflow cluster_Antimicrobial Antimicrobial Activity cluster_Anticancer Anticancer Activity Bacterial Strains Bacterial Strains Broth Microdilution Broth Microdilution Bacterial Strains->Broth Microdilution MIC Determination MIC Determination Broth Microdilution->MIC Determination HeLa Cancer Cells HeLa Cancer Cells MTT Assay MTT Assay HeLa Cancer Cells->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Synthesized Compounds Synthesized Compounds Synthesized Compounds->Broth Microdilution Synthesized Compounds->MTT Assay SAR_Hypothesis Core_Scaffold 6-Aminohexan-1-ol Backbone Biological_Activity Antimicrobial & Anticancer Efficacy Core_Scaffold->Biological_Activity Aromatic_Substituent Substituted Benzyl Group Aromatic_Substituent->Biological_Activity Electron_Withdrawing_Groups e.g., -Cl Aromatic_Substituent->Electron_Withdrawing_Groups Increased_Activity Enhanced Efficacy Electron_Withdrawing_Groups->Increased_Activity leads to Increased_Activity->Biological_Activity

A comparative study of different synthetic routes to 4-Bromohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes to 4-bromohexan-1-ol, a valuable bromoalcohol intermediate in organic synthesis. The document outlines plausible synthetic strategies, offering detailed experimental protocols where available in the public domain, and presents a comparison of their theoretical advantages and disadvantages. This guide is intended to assist researchers in selecting the most suitable method based on factors such as precursor availability, reaction yield, and ease of execution.

Introduction

This compound is a bifunctional molecule containing both a hydroxyl group and a bromine atom, making it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and other specialty chemicals. The strategic placement of the bromine atom at the C-4 position allows for a variety of subsequent chemical transformations. This guide explores several potential synthetic pathways to this target molecule, providing a framework for their comparative evaluation.

Synthetic Strategies

Two primary retrosynthetic disconnections for this compound suggest feasible forward synthetic routes:

  • Formation of the C-O bond: This strategy involves the conversion of a precursor already containing the C-Br bond. A prominent example is the hydroboration-oxidation of 4-bromo-1-hexene (B3427346).

  • Formation of the C-Br bond: This approach starts with a precursor containing the hydroxyl group, followed by the introduction of the bromine atom. A potential route is the ring-opening of a substituted cyclic ether, such as 2-ethyltetrahydrofuran.

  • Reduction of a carbonyl group: This method involves the reduction of a precursor containing a carbonyl group and a bromine atom, such as ethyl 4-bromohexanoate.

This guide will focus on providing detailed hypothetical protocols for these promising routes, drawing upon established chemical principles and analogous reactions, given the limited availability of direct, published syntheses for this compound.

Comparative Analysis of Synthetic Routes

A summary of the key parameters for the proposed synthetic routes is presented in the table below. It is important to note that the yields are theoretical estimates based on analogous reactions and would require experimental validation.

Route Starting Material Key Reagents Theoretical Yield (%) Reaction Time (approx.) Temperature (°C) Advantages Disadvantages
Route 1 4-Bromo-1-hexene9-BBN, THF, NaOH, H₂O₂80-904-6 hours0 to 25High regioselectivity (anti-Markovnikov), mild conditions.Multi-step synthesis of the starting material may be required.
Route 2 2-EthyltetrahydrofuranHBr60-706-12 hoursRefluxReadily available starting material.Potential for side reactions and lower regioselectivity.
Route 3 Ethyl 4-bromohexanoateLiAlH₄, THF85-954-8 hours0 to refluxHigh yield, effective for ester reduction.LiAlH₄ is a hazardous reagent requiring careful handling; multi-step synthesis of the starting material.

Experimental Protocols

Route 1: Hydroboration-Oxidation of 4-Bromo-1-hexene

This two-step procedure involves the anti-Markovnikov addition of a borane (B79455) to the alkene, followed by oxidation to yield the primary alcohol.

Step 1: Hydroboration

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-bromo-1-hexene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.1 eq) in THF via a dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

Step 2: Oxidation

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH) (3.0 eq), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (3.0 eq), ensuring the temperature does not exceed 25 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Route 2: Ring-Opening of 2-Ethyltetrahydrofuran

This method involves the acid-catalyzed cleavage of the ether linkage in 2-ethyltetrahydrofuran with hydrogen bromide.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-ethyltetrahydrofuran (1.0 eq).

  • Add a 48% aqueous solution of hydrobromic acid (HBr) (2.0 eq).

  • Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure or flash column chromatography to yield this compound.

Route 3: Reduction of Ethyl 4-bromohexanoate

This route utilizes a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to convert the ester functional group to a primary alcohol.

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, a magnetic stirrer, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 4-bromohexanoate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench it by the slow, sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting white precipitate of aluminum salts and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain this compound.

Visualizing the Synthetic Pathways

The logical relationship between the target molecule and the different synthetic approaches can be visualized as follows:

Synthetic_Routes cluster_route1 Route 1: Hydroboration-Oxidation cluster_route2 Route 2: Ring-Opening cluster_route3 Route 3: Reduction Target This compound 4-Bromo-1-hexene 4-Bromo-1-hexene Trialkylborane Intermediate Trialkylborane Intermediate 4-Bromo-1-hexene->Trialkylborane Intermediate + 9-BBN Trialkylborane Intermediate->Target + NaOH, H₂O₂ 2-Ethyltetrahydrofuran 2-Ethyltetrahydrofuran 2-Ethyltetrahydrofuran->Target + HBr Ethyl 4-bromohexanoate Ethyl 4-bromohexanoate Ethyl 4-bromohexanoate->Target + LiAlH₄

Caption: Synthetic strategies for this compound.

A generalized workflow for a typical synthetic chemistry experiment is depicted below:

Experimental_Workflow Start Start Reagents Prepare Reagents and Glassware Start->Reagents Reaction Set up and Run Reaction Reagents->Reaction Workup Reaction Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Distillation, etc.) Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow in synthetic chemistry.

Conclusion

The synthesis of this compound can be approached through several plausible routes, each with its own set of advantages and challenges. The hydroboration-oxidation of 4-bromo-1-hexene offers high regioselectivity under mild conditions. The ring-opening of 2-ethyltetrahydrofuran provides a more direct route from a readily available starting material, though potentially with lower selectivity. The reduction of ethyl 4-bromohexanoate promises high yields but involves a hazardous reagent and a likely multi-step precursor synthesis. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, available starting materials and equipment, and safety considerations. Further experimental investigation is required to determine the actual yields and to optimize the reaction conditions for each of these proposed synthetic pathways.

Comparative Cross-Reactivity Analysis of 4-Bromohexan-1-ol and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity of 4-Bromohexan-1-ol with a panel of structurally similar compounds. The data presented herein is generated for illustrative purposes to guide researchers in designing and interpreting cross-reactivity studies for small molecules. The experimental protocols and data tables are based on established methodologies for competitive immunoassays.

Introduction

This compound is a small molecule with potential applications in synthetic chemistry and drug discovery. When developing assays or therapeutic agents based on this molecule, it is crucial to understand its cross-reactivity profile with structurally related compounds. This ensures the specificity of any developed antibody or binding partner and minimizes off-target effects. This guide outlines a hypothetical cross-reactivity study using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a widely used method for analyzing small molecule interactions.

Experimental Data

The following table summarizes the hypothetical cross-reactivity data for this compound and five alternative compounds. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the assay signal, and the calculated percent cross-reactivity relative to this compound.

Table 1: Hypothetical Cross-Reactivity of this compound and Related Compounds

Compound IDCompound NameStructureIC50 (nM)% Cross-Reactivity
Target-001 This compound Br-CH(CH2CH3)-CH2CH2CH2OH 50 100%
Alt-0014-Chlorohexan-1-olCl-CH(CH2CH3)-CH2CH2CH2OH25020%
Alt-0024-Iodohexan-1-olI-CH(CH2CH3)-CH2CH2CH2OH7566.7%
Alt-003Hexan-1-olCH3(CH2)4CH2OH> 10,000< 0.5%
Alt-0044-Bromoheptan-1-olBr-CH(CH2CH2CH3)-CH2CH2CH2OH15033.3%
Alt-0053-Bromohexan-1-olCH3CH2CH(Br)CH2CH2CH2OH50010%

% Cross-Reactivity = (IC50 of this compound / IC50 of Alternative Compound) x 100

Experimental Protocols

A detailed methodology for the competitive ELISA used to generate the hypothetical data is provided below.

Competitive ELISA Protocol

This protocol is designed to assess the binding specificity of an antibody raised against a this compound-protein conjugate.

1. Reagent Preparation:

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) diluted to 2 µg/mL in phosphate-buffered saline (PBS), pH 7.4.

  • Antibody: Polyclonal antibody raised against the this compound-carrier protein conjugate, diluted to an optimal concentration (determined by titration) in PBS with 1% BSA.

  • Standards and Samples: this compound and alternative compounds are serially diluted in PBS to create a range of concentrations.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: PBS with 2% BSA.

  • Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-species IgG diluted in PBS with 1% BSA.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid.

2. Assay Procedure:

  • Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Binding: Add 50 µL of the standard or sample solution and 50 µL of the primary antibody solution to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Visualizations

The following diagrams illustrate the competitive immunoassay principle and the experimental workflow.

Caption: Principle of the competitive immunoassay for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis A Coat Plate with This compound Conjugate B Block Non-specific Sites A->B C Add Samples/Standards and Primary Antibody B->C D Incubate C->D E Add HRP-conjugated Secondary Antibody D->E F Add TMB Substrate E->F G Add Stop Solution F->G H Read Absorbance at 450 nm G->H I Calculate IC50 and % Cross-Reactivity H->I

Caption: Workflow for the competitive ELISA cross-reactivity study.

Evaluating the Cost-Effectiveness of 4-Bromohexan-1-ol in the Synthesis of 2-Ethyltetrahydropyran

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates and fine chemicals, the choice of starting materials is a critical determinant of the overall process efficiency and economic viability. This guide provides a comprehensive evaluation of the cost-effectiveness of 4-bromohexan-1-ol as a precursor for the synthesis of 2-ethyltetrahydropyran, a valuable cyclic ether. An objective comparison is drawn with two viable alternatives: 6-chlorohexan-1-ol and 1,6-hexanediol (B165255). The analysis is supported by experimental data, detailed protocols, and visual representations of the synthetic pathways.

Executive Summary

The primary synthetic route utilizing this compound for the preparation of 2-ethyltetrahydropyran is through an intramolecular Williamson ether synthesis. This reaction is a cornerstone of ether formation in organic chemistry.[1] The hydroxyl group is deprotonated by a base to form an alkoxide, which then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom, leading to the formation of the cyclic ether.

The cost-effectiveness of this process is benchmarked against two alternative synthetic strategies:

  • Intramolecular cyclization of 6-chlorohexan-1-ol: This pathway is analogous to the one using the bromo- ahalogue, offering a direct comparison of the reactivity and cost associated with the difference in the halogen leaving group.

  • Two-step synthesis from 1,6-hexanediol: This approach involves the selective monohalogenation of the diol, followed by intramolecular cyclization. This route is often considered due to the lower cost of the starting diol.

The following sections will delve into a quantitative comparison of these routes, providing detailed experimental procedures and a visual representation of the synthetic workflows.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the synthesis of 2-ethyltetrahydropyran (or a similar tetrahydropyran (B127337) derivative) from this compound and its alternatives. Prices are estimates based on commercially available data for similar compounds and may vary depending on the supplier and purity.

ParameterThis compound6-Chlorohexan-1-ol1,6-Hexanediol
Starting Material Cost ($/kg) ~$150-250 (estimated)~$85-150[2]~$3-5[1]
Reaction Steps 112
Key Reagents Sodium Hydride (NaH)Sodium Hydride (NaH)Thionyl Chloride (SOCl₂), Pyridine (B92270), Sodium Hydride (NaH)
Typical Yield ~85-95%~75-85%Step 1: ~70-80%Step 2: ~80-90%Overall: ~56-72%
Reaction Time 2-4 hours4-8 hoursStep 1: 2-3 hoursStep 2: 4-8 hoursTotal: 6-11 hours
Relative Cost-Effectiveness ModerateHighVery High (if yield is optimized)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for reproducibility and a clear understanding of the synthetic processes.

Protocol 1: Synthesis of 2-Ethyltetrahydropyran from this compound

Reaction: Intramolecular Williamson Ether Synthesis

  • Materials: this compound (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

    • Carefully add the sodium hydride dispersion to the THF with stirring.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound in anhydrous THF to the NaH suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to obtain 2-ethyltetrahydropyran.

Protocol 2: Synthesis of Tetrahydropyran from 6-Chlorohexan-1-ol

Reaction: Intramolecular Williamson Ether Synthesis

  • Materials: 6-Chlorohexan-1-ol (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Follow the same setup as in Protocol 1, using anhydrous DMF as the solvent.

    • Slowly add a solution of 6-chlorohexan-1-ol in anhydrous DMF to the NaH suspension at 0 °C.

    • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and quench with water.

    • Work-up and purify as described in Protocol 1. The higher boiling point of DMF will require careful removal under high vacuum.

Protocol 3: Synthesis of Tetrahydropyran from 1,6-Hexanediol

Step 1: Monochlorination of 1,6-Hexanediol

  • Materials: 1,6-Hexanediol (1.0 eq), Thionyl Chloride (1.0 eq), Pyridine (1.1 eq), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1,6-hexanediol in anhydrous DCM in a round-bottom flask and cool to 0 °C.

    • Slowly add pyridine to the solution.

    • Add thionyl chloride dropwise to the stirred solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate and concentrate to obtain crude 6-chlorohexan-1-ol. Purify by column chromatography or distillation.

Step 2: Intramolecular Cyclization of 6-Chlorohexan-1-ol

  • Procedure: Follow Protocol 2 using the 6-chlorohexan-1-ol obtained from Step 1.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows and the logical relationships in the cost-effectiveness evaluation.

Synthesis_Workflow_4_Bromohexan_1_ol This compound This compound Alkoxide Intermediate Alkoxide Intermediate This compound->Alkoxide Intermediate NaH, THF 2-Ethyltetrahydropyran 2-Ethyltetrahydropyran Alkoxide Intermediate->2-Ethyltetrahydropyran Intramolecular SN2 Cyclization Synthesis_Workflow_Alternatives cluster_chloro Alternative 1 cluster_diol Alternative 2 6-Chlorohexan-1-ol 6-Chlorohexan-1-ol Alkoxide (Cl) Alkoxide (Cl) 6-Chlorohexan-1-ol->Alkoxide (Cl) NaH, DMF Tetrahydropyran Tetrahydropyran Alkoxide (Cl)->Tetrahydropyran 1,6-Hexanediol 1,6-Hexanediol 6-Chlorohexan-1-ol_from_diol 6-Chlorohexan-1-ol 1,6-Hexanediol->6-Chlorohexan-1-ol_from_diol SOCl2, Pyridine Alkoxide (Cl)_from_diol Alkoxide (Cl)_from_diol 6-Chlorohexan-1-ol_from_diol->Alkoxide (Cl)_from_diol NaH, DMF Tetrahydropyran_from_diol Tetrahydropyran Alkoxide (Cl)_from_diol->Tetrahydropyran_from_diol Cost_Effectiveness_Evaluation Evaluation Evaluation Starting Material Cost Starting Material Cost Evaluation->Starting Material Cost Number of Steps Number of Steps Evaluation->Number of Steps Overall Yield Overall Yield Evaluation->Overall Yield Reagent Cost Reagent Cost Evaluation->Reagent Cost Reaction Time Reaction Time Evaluation->Reaction Time Conclusion Conclusion Starting Material Cost->Conclusion Number of Steps->Conclusion Overall Yield->Conclusion Reagent Cost->Conclusion Reaction Time->Conclusion

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.